N-(8-Amino-1-pyrenyl)-acetamide
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Overview
Description
N-(8-Amino-1-pyrenyl)-acetamide: is an organic compound that features a pyrene moiety substituted with an amino group at the 8-position and an acetamide group. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making derivatives of pyrene, such as this compound, valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-Amino-1-pyrenyl)-acetamide typically involves the following steps:
Nitration of Pyrene: Pyrene is nitrated to form 8-nitropyrene using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group of 8-nitropyrene is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acetylation: The resulting 8-aminopyrene is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(8-Amino-1-pyrenyl)-acetamide can undergo oxidation reactions, typically forming N-(8-Nitro-1-pyrenyl)-acetamide.
Reduction: The compound can be reduced to form N-(8-Amino-1-pyrenyl)-ethylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: N-(8-Nitro-1-pyrenyl)-acetamide.
Reduction: N-(8-Amino-1-pyrenyl)-ethylamine.
Substitution: Various substituted pyrene derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-(8-Amino-1-pyrenyl)-acetamide is used as a fluorescent probe in chemical research due to its strong fluorescence properties. It is employed in studying molecular interactions and dynamics.
Biology: In biological research, this compound is used to label biomolecules, enabling the visualization of biological processes under a fluorescence microscope.
Industry: In the industrial sector, it is used in the development of fluorescent dyes and materials for various applications, including sensors and optoelectronic devices.
Mechanism of Action
The mechanism by which N-(8-Amino-1-pyrenyl)-acetamide exerts its effects is primarily through its interaction with light. The pyrene moiety absorbs light and emits fluorescence, which can be detected and measured. This property is utilized in various applications, such as fluorescence microscopy and spectroscopy.
Molecular Targets and Pathways: The compound interacts with biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can be studied to understand the molecular pathways involved in various biological processes.
Comparison with Similar Compounds
N-(1-Pyrenyl)-acetamide: Similar structure but lacks the amino group at the 8-position.
8-Amino-1-pyrenecarboxylic acid: Contains a carboxylic acid group instead of an acetamide group.
1-Amino-8-pyrenylamine: Contains two amino groups at the 1- and 8-positions.
Uniqueness: N-(8-Amino-1-pyrenyl)-acetamide is unique due to the presence of both an amino group and an acetamide group on the pyrene moiety. This combination imparts distinct chemical and physical properties, making it valuable in specific scientific and industrial applications.
Properties
CAS No. |
99387-36-7 |
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Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
N-(8-aminopyren-1-yl)acetamide |
InChI |
InChI=1S/C18H14N2O/c1-10(21)20-16-9-5-12-3-2-11-4-8-15(19)13-6-7-14(16)18(12)17(11)13/h2-9H,19H2,1H3,(H,20,21) |
InChI Key |
VDIKFQWSYLNQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)N |
Origin of Product |
United States |
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